tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate
Description
tert-Butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate is a sulfamoyl carbamate derivative characterized by a tert-butyl carbamate group attached to a sulfamoyl bridge. The sulfamoyl moiety is further substituted with a 2-cyanoethyl group and a pyridin-3-ylmethyl group.
Properties
Molecular Formula |
C14H20N4O4S |
|---|---|
Molecular Weight |
340.40 g/mol |
IUPAC Name |
tert-butyl N-[2-cyanoethyl(pyridin-3-ylmethyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C14H20N4O4S/c1-14(2,3)22-13(19)17-23(20,21)18(9-5-7-15)11-12-6-4-8-16-10-12/h4,6,8,10H,5,9,11H2,1-3H3,(H,17,19) |
InChI Key |
JRLIGYNKLIYOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N(CCC#N)CC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation of tert-butyl N-methylsulfamoyl carbamate (Key Intermediate)
This intermediate is structurally related and often used as a precursor in preparing sulfamoyl carbamates.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | tert-butyl alcohol, triethylamine, dichloromethane, inert atmosphere, 0.5 h | Reaction of tert-butyl alcohol with chlorosulfonyl isocyanate to form tert-butyl N-(methylsulfamoyl)carbamate | High yield (near 100%) reported; inert atmosphere necessary to prevent side reactions |
| 2 | Sulfamide, dichloromethane, 20°C, 1 h, inert atmosphere | Sulfamoylation step to introduce the sulfamoyl group | Efficient conversion, clean reaction profile |
Reference: ChemicalBook synthesis data for tert-butyl N-(methylsulfamoyl)carbamate
Sulfamoylation via Pyridin-3-yl Sulfonyl Chloride Derivatives
A closely related patent describes the preparation of tert-butyl carbamate derivatives bearing pyridin-3-yl sulfonyl groups through sulfonyl chloride intermediates:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| S1 | Dissolve tert-butyl ((5-(2-fluorophenyl)-1H-pyrrole-3-yl)-N-methyl)methyl carbamate in anhydrous THF or diethyl ether under nitrogen | Sodium hydride added at -10 to 5°C | Deprotonation of carbamate nitrogen to form nucleophile |
| S2 | Dropwise addition of 3-pyridine sulfonyl chloride at -10 to 5°C, stir 1-3 h | Nucleophilic substitution to form sulfonylated carbamate | Reaction monitored by filtration and crystallization |
| Purification | Addition of purified water, pH adjusted to weakly acidic (1-10% rare acid), cooling, stirring, filtration | Crystallization and drying to obtain high-purity product | Suitable for industrial scale; purity >99% reported |
Reference: CN105461690A patent on preparation of tert-butyl carbamate sulfonyl derivatives
Incorporation of the 2-Cyanoethyl Group
While direct literature on the exact compound is limited, the 2-cyanoethyl group is commonly introduced via alkylation or amidation using 2-cyanoethyl halides or activated esters:
- Typical procedure involves nucleophilic substitution of a sulfamoyl nitrogen with 2-cyanoethyl bromide or chloride under basic conditions.
- Alternatively, Michael addition of sulfamoyl amines to acrylonitrile can be employed.
- Reaction conditions: polar aprotic solvents (e.g., DMF, DMSO), mild heating (25-60°C), and base such as sodium hydride or triethylamine.
Summary Data Table for Preparation Steps
| Preparation Stage | Key Reagents | Solvent | Temperature | Time | Notes | Yield / Purity |
|---|---|---|---|---|---|---|
| Carbamate formation | tert-butyl alcohol, triethylamine, chlorosulfonyl isocyanate | DCM | Room temp | 0.5 h | Inert atmosphere required | ~100% yield |
| Sulfamoylation | Sodium hydride, 3-pyridine sulfonyl chloride | Anhydrous THF/ether | -10 to 5°C | 1-3 h | Nitrogen protection, pH adjustment for crystallization | High purity, scalable |
| 2-Cyanoethyl attachment | 2-cyanoethyl halide, base (NaH or TEA) | DMF or DMSO | 25-60°C | 1-4 h | Nucleophilic substitution or Michael addition | Moderate to high yield expected |
Notes on Purification and Scale-Up
- Crystallization from mixed solvents such as isopropyl ether and n-heptane is effective for purification.
- pH adjustment to slightly acidic conditions (pH 5-6) facilitates crystallization and removal of impurities.
- Filtration through diatomaceous earth (diatomite) enhances clarity and purity of the product.
- Underpressure distillation to reduce solvent volume prior to crystallization improves yield and process efficiency.
- Industrial scale synthesis benefits from controlled temperature, inert atmosphere, and careful stoichiometric balance to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfamoyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like alkyl halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate is a complex organic compound with the molecular formula and a molecular weight of 340.40 g/mol. It is classified under carbamates and features a tert-butyl group, a cyanoethyl group, and a pyridin-3-ylmethyl group attached to a sulfamoyl moiety. The compound's unique structure contributes to its potential reactivity and biological activity, making it of interest in various fields of research, particularly in medicinal chemistry.
Potential Applications in Medicinal Chemistry
This compound holds potential applications in medicinal chemistry due to its unique structural features that may allow for specific interactions with biological targets. It could be explored for use in drug development, particularly in designing inhibitors for specific enzymes or receptors involved in disease processes. Its unique properties make it suitable for further research into its pharmacological effects and mechanisms of action. Interaction studies involving this compound would focus on its binding affinity and specificity towards various biological macromolecules such as proteins or nucleic acids. These studies are crucial for understanding how this compound modulates biological pathways and could lead to insights into its therapeutic potential. Investigating its interactions at the molecular level can reveal mechanisms behind any observed biological activities.
Mechanism of Action
The mechanism of action of tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyanoethyl and pyridin-3-ylmethyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Containing Carbamates
A notable analog is tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate (Catalog of Pyridine Compounds, 2017). While both compounds share a tert-butyl carbamate group and a pyridine ring, key differences include:
- Substituent Position : The pyridine ring in the target compound is substituted at the 3-position (pyridin-3-yl), whereas the analog features a 3-fluoro substituent at the 2-position. Positional isomerism can significantly alter electronic properties and binding affinity in biological systems.
- Functional Groups: The target compound includes a sulfamoyl bridge and cyanoethyl chain, absent in the fluoropyridine analog. These groups enhance polarity and may confer distinct reactivity (e.g., nucleophilic susceptibility at the cyano group).
Table 1: Structural Comparison
| Feature | Target Compound | tert-Butyl ((3-Fluoropyridin-2-yl)methyl)carbamate |
|---|---|---|
| Pyridine Substitution | 3-position (pyridin-3-yl) | 2-position (3-fluoropyridin-2-yl) |
| Core Functional Group | Sulfamoyl carbamate | Carbamate |
| Additional Substituents | 2-Cyanoethyl | Fluorine |
Sulfamoyl Derivatives
Sulfamoyl-based analogs, such as N-(pyridin-3-ylmethyl)sulfamoyl tert-butyl carbamate, lack the cyanoethyl group. For instance, the nitrile group (-CN) may participate in hydrogen bonding or serve as a metabolic liability via hydrolysis.
Cyanoethyl-Substituted Compounds
Compounds like 2-cyanoethyl sulfonamides share the cyanoethyl motif but lack the pyridine and tert-butyl carbamate groups. The cyanoethyl group is known to enhance membrane permeability in drug-like molecules but may also increase toxicity risks due to nitrile metabolism.
Research Findings and Implications
- Synthetic Accessibility : The tert-butyl carbamate group is a common protecting group in organic synthesis, suggesting that the target compound could be synthesized via sulfamoylation of a pyridin-3-ylmethylamine intermediate, followed by carbamate formation.
- Biological Relevance: Pyridine and sulfamoyl groups are often associated with kinase or protease inhibition. The combination with a cyanoethyl chain could position this compound as a candidate for targeting cysteine proteases, though experimental validation is required.
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the sulfamoyl and carbamate groups. A common approach includes:
Sulfamoylation : Reacting a pyridin-3-ylmethylamine precursor with sulfamoyl chloride derivatives under inert conditions (e.g., N₂ atmosphere) to form the sulfamoyl intermediate.
Carbamate Formation : Introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Key Parameters :
- Temperature: Maintain 0–5°C during sulfamoylation to minimize side reactions.
- Solvent: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.
- Monitoring: Track progress via TLC or HPLC to ensure intermediate purity before proceeding .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., pyridine ring protons at δ 7.2–8.5 ppm, carbamate carbonyl at ~155 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₄H₂₁N₃O₄S: calc. 328.129, observed 328.130) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% assessed using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data observed for this compound in enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions or compound stability. Recommended steps:
Assay Replication : Verify activity across multiple independent assays, controlling for pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .
Stability Testing : Incubate the compound in assay buffer (e.g., PBS, pH 7.4) and analyze degradation via LC-MS over 24 hours. Hydrolysis of the carbamate group is a common instability .
Structural Analog Comparison : Test derivatives (e.g., replacing tert-butyl with methyl carbamate) to isolate pharmacophoric groups responsible for activity .
Q. What strategies optimize reaction conditions for low-yielding steps in the synthesis of this compound?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-sulfamoylation). Strategies include:
Catalyst Screening : Test Lewis acids like ZnCl₂ to enhance sulfamoyl chloride reactivity .
Solvent Optimization : Switch to polar aprotic solvents (e.g., acetonitrile) to improve nucleophilic attack efficiency.
Stepwise Quenching : Add reagents in aliquots with real-time monitoring via in-situ IR to detect intermediate formation .
Q. How can crystallographic data address discrepancies in proposed molecular conformations?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural evidence:
Crystallization : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate) and validate quality using a polarizing microscope.
Data Collection : Use a Bruker APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .
Refinement : Apply SHELXL for structure solution, focusing on sulfamoyl group geometry (e.g., S–N bond lengths: ~1.65 Å) and pyridine ring planarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
